
6-Chloro-N1-methylbenzene-1,2-diamine
Overview
Description
6-Chloro-N1-methylbenzene-1,2-diamine is a chemical compound with the CAS number 102074-47-5 . It has a molecular weight of 156.61 and its IUPAC name is 3-chloro-N~2~-methyl-1,2-benzenediamine .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N1-methylbenzene-1,2-diamine consists of 19 bonds in total . These include 10 non-hydrogen bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, and 1 secondary aromatic amine .Physical And Chemical Properties Analysis
6-Chloro-N1-methylbenzene-1,2-diamine is a liquid at room temperature . It has a molecular weight of 156.61 and a molecular formula of C7H9ClN2 .Scientific Research Applications
SNAr Reaction Applications
The SNAr (Nucleophilic Aromatic Substitution) reaction of 2,3,5,6-Tetrachloronitrobenzene with various diamines, including ethylenediamine and N,N′-dimethylethylenediamine, demonstrates the potential for cyclization and product variability under high pressure, showing the reactivity of chloro-substituted compounds in forming bridged products and cyclic compounds through successive substitutions (Ibata, Zou, & Demura, 1995).
Material Synthesis for Polymer Science
The synthesis and characterization of new polyimides containing pendent pentadecyl chains from aromatic diamines, including 4-pentadecylbenzene-1,3-diamine, illustrate the applications in creating materials with specific thermal and solubility properties, essential for developing advanced polymers with practical industrial applications (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).
Development of Novel Polymers
Research into the synthesis and structural characterization of stiff rod oligomeric domains by X-ray crystallography and NMR using diamine precursors underscores the importance of these compounds in the precise design of polymers with specific structural and physical properties, contributing to materials science and engineering (Krebs & Jørgensen, 2002).
Electrocatalysis and Sensor Development
The study of diamine compounds as neutral ionophores for the creation of highly selective and sensitive PVC membrane electrodes for Be2+ ion detection highlights the role of these substances in analytical chemistry, particularly in the development of sensors and diagnostic tools, showcasing the interdisciplinary applications of these chemical entities (Soleymanpour, Rad, & Niknam, 2006).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3-chloro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDRAMKPNRSSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

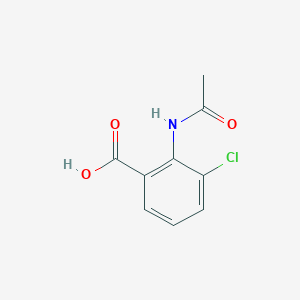
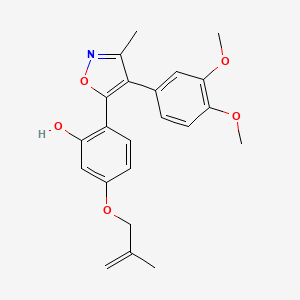
![6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride](/img/structure/B2945923.png)
![Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate](/img/structure/B2945924.png)

![1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B2945929.png)

![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2945934.png)
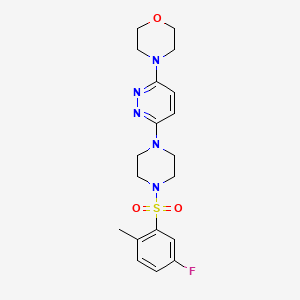
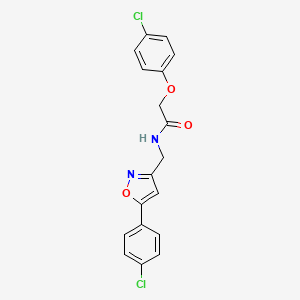
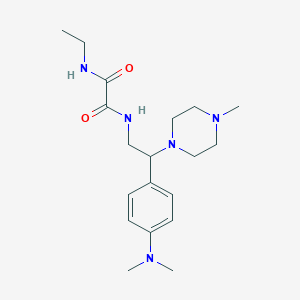
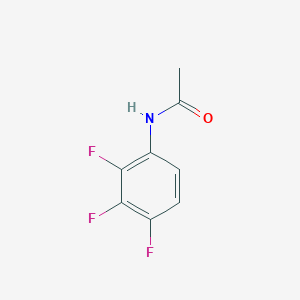
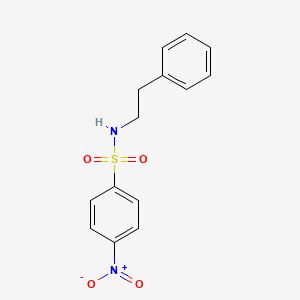
![2-Methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2945944.png)